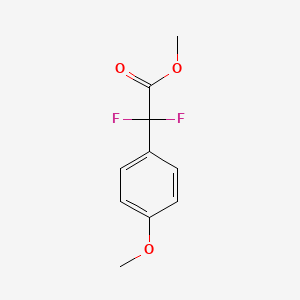
4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the piperazine family. Piperazines are a class of chemicals commonly used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This compound is characterized by its unique structure, which includes a piperazine ring substituted with carboxymethyl, dimethyl-propyl, and tert-butyl ester groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution Reactions:
Esterification: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove oxygen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Piperazine: A simple cyclic compound with two nitrogen atoms at opposite positions in the ring.
N-Methylpiperazine: A piperazine derivative with a methyl group attached to one of the nitrogen atoms.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic piperazine derivative used as a catalyst and ligand in organic synthesis.
Uniqueness
4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
分子式 |
C16H28N2O5 |
|---|---|
分子量 |
328.40 g/mol |
IUPAC名 |
2-[5-(3-methylbutan-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C16H28N2O5/c1-10(2)11(3)12-7-17(9-14(20)21)13(19)8-18(12)15(22)23-16(4,5)6/h10-12H,7-9H2,1-6H3,(H,20,21) |
InChIキー |
NQNBFPJVBPDUJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C1CN(C(=O)CN1C(=O)OC(C)(C)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


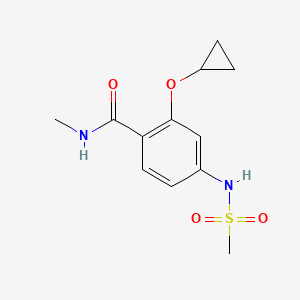
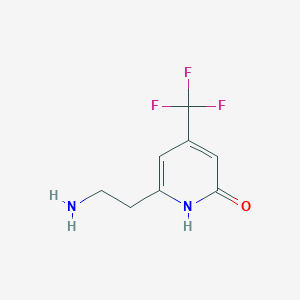
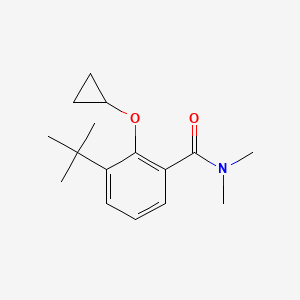

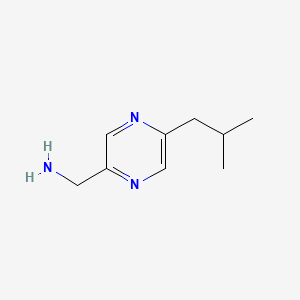

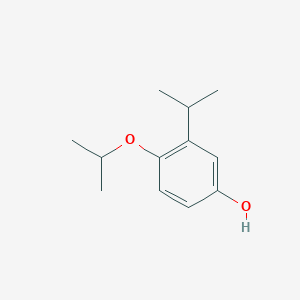
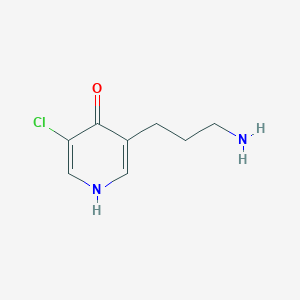
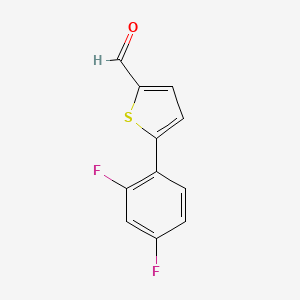
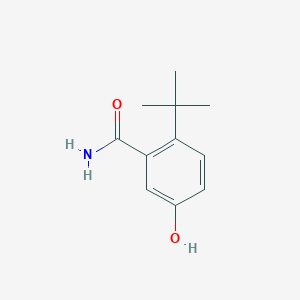

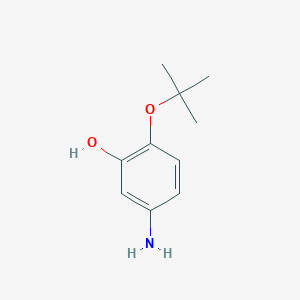
![2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14846905.png)
